Diantimony trioxide

Beschreibung

Current Scientific Landscape and Research Trajectories for Diantimony (B1203571) Trioxide

The research landscape for diantimony trioxide is dynamic, with several key trajectories aimed at optimizing its properties and expanding its applications. These efforts span from enhancing its primary function as a flame retardant to exploring its role in next-generation electronics and environmental remediation.

Flame Retardancy and Polymer Science The principal application of diantimony trioxide is as a flame-retardant synergist, where it is used in conjunction with halogenated compounds to reduce the flammability of materials like plastics, textiles, and coatings. wikipedia.orgnih.govatamanchemicals.com While diantimony trioxide itself is not a flame retardant, its synergistic action with halogens is crucial; it reacts to form antimony oxyhalides and antimony halides, which interrupt the chemical chain reactions of combustion in the gas phase. nihonseiko.co.jpdiscoveryalert.com.au This mechanism helps to form less flammable char and suppresses flame propagation. nihonseiko.co.jpalfa-chemistry.com

Current research is focused on several key areas:

Nanotechnology: The development of nano-scale diantimony trioxide particles is a significant trend. lucintel.com These nanoparticles offer better dispersion and compatibility within polymer matrices, leading to enhanced flame retardancy at lower concentrations. alfa-chemistry.comlucintel.com For instance, modifying nano-Sb₂O₃ with dioctyl phthalate (B1215562) (DOP) improves its dispersion in PVC, enhancing both flame retardancy and tensile strength. alfa-chemistry.com

Halogen-Free Systems: Growing environmental and health concerns are driving a shift towards halogen-free flame-retardant solutions. lucintel.com Research is actively exploring the use of diantimony trioxide with non-halogenated flame retardants to create safer and more sustainable fire safety solutions for the construction, automotive, and electronics industries. lucintel.com

Formulation Optimization: Continuous research and development are aimed at creating new diantimony trioxide formulations to improve flame retardancy efficiency and compatibility with various polymers. lucintel.comindustrytoday.co.uk This includes optimizing particle size and surface chemistry to enhance performance in specific applications, such as in lightweight materials for the automotive sector. lucintel.comamspec.net

| Polymer Matrix | Synergistic System | Key Research Finding | Reference |

|---|---|---|---|

| Polypropylene (PP) | Ammonium (B1175870) polyphosphate (APP)/Pentaerythritol (PER)/Sb₂O₃ | With 2wt% Sb₂O₃, the Limiting Oxygen Index (LOI) increased from 27.8% to 36.6%, achieving the UL-94 V-0 standard. alfa-chemistry.com | alfa-chemistry.com |

| Polyvinyl Chloride (PVC) | Nano-Sb₂O₃ modified with Dioctyl Phthalate (DOP) | Effectively improves the flame retardancy and tensile strength of PVC-based composite materials. alfa-chemistry.com | alfa-chemistry.com |

| Poly(methyl methacrylate) (PMMA) | Sb₂O₃ (20 wt%) | The LOI of the PMMA composite increased to 24, indicating retarded degradation and flammability. researchgate.net | researchgate.net |

Catalysis and Photocatalysis Diantimony trioxide serves as a crucial catalyst in several industrial processes. wikipedia.org

PET Production: It is the most widely used polymerization catalyst for producing polyethylene (B3416737) terephthalate (B1205515) (PET), a polymer essential for beverage bottles and synthetic fibers. discoveryalert.com.aubisleyinternational.comnihonseiko.co.jp Approximately 90% of global PET production relies on antimony-based catalysts. discoveryalert.com.au Research in this area focuses on high-purity grades of Sb₂O₃ that minimize side reactions and improve the transparency and color of the final polyester (B1180765) product. nihonseiko.co.jp

Photocatalysis: A burgeoning area of research is the use of diantimony trioxide in photocatalysis for environmental applications. acs.orgacs.org When irradiated with light, Sb₂O₃ can generate reactive species like hydroxyl radicals that degrade persistent organic pollutants in water. acs.orgwateronline.com Studies have shown that doping Sb₂O₃ with other materials, such as silver or tin oxide, can enhance its photocatalytic activity by narrowing its band gap and improving the separation of electron-hole pairs. nih.govrsc.org Research has demonstrated the photocatalytic reduction of nitrobenzene (B124822) to aniline (B41778) using silver-doped Sb₂O₃ nanocomposites. nih.gov

| Catalytic Application | Research Focus | Key Findings | Reference |

|---|---|---|---|

| PET Polymerization | High-purity catalysts | High-purity Sb₂O₃ with low metallic impurities minimizes side-reactions and filter clogging, leading to high-transparency polyester. nihonseiko.co.jp | nihonseiko.co.jp |

| Environmental Photocatalysis | Degradation of organic pollutants | Light irradiation accelerates the dissolution of Sb₂O₃, which generates hydroxyl free radicals, photogenerated holes, and superoxide (B77818) free radicals that oxidize pollutants. acs.org | acs.org |

| Photocatalysis Enhancement | Doping with other metals | Silver-doping improves the photocatalytic activity of Sb₂O₃ for aniline preparation by narrowing the band gap and elongating the electron-hole recombination lifetime. nih.gov | nih.gov |

| Photocatalysis | Degradation of organic dyes | Antimony-tin oxide (ATO) nanoparticles synthesized via the hydrothermal method show effective photocatalytic degradation of dyes under UV light. rsc.org | rsc.org |

Advanced Materials Synthesis The synthesis of diantimony trioxide, particularly in nanoparticle form, is a major research trajectory. proquest.comresearchgate.net Scientists are employing various methods to control the size, shape, and crystal structure of Sb₂O₃ nanoparticles to tailor their properties for specific applications. proquest.comresearchgate.net

| Synthesis Method | Resulting Nanoparticle Characteristics | Reference |

| Hydrothermal Method | Can produce both cubic and orthorhombic phases by varying solvent composition (e.g., ethylene (B1197577) glycol-water). proquest.com | proquest.com |

| Chemical Reducing Method | Synthesized Sb₂O₃ nanoparticles with a particle size range of 2 to 12 nm using hydrazine (B178648) as a reducing agent. researchgate.net | researchgate.net |

| Sol-Gel Technique | Used to synthesize silver-doped antimony trioxide nanocomposites with nanoparticle shapes. nih.gov | nih.gov |

| Room-Temperature Precipitation | Produces pure cubic Sb₂O₃ phase with octahedron-shaped grains. researchgate.net | researchgate.net |

Interdisciplinary Significance of Diantimony Trioxide in Contemporary Materials Science

Diantimony trioxide's influence extends across multiple disciplines within materials science, underscoring its versatility and importance. Its unique properties make it an indispensable component in the development of a wide array of materials.

Glass and Ceramic Industries In the manufacturing of glass and ceramics, diantimony trioxide performs several critical functions:

Opacifying Agent: It is used as an opacifier in enamels, glazes, and porcelain to provide whiteness and hiding power. wikipedia.orgatamanchemicals.comld-cz.com

Fining and Decolorizing Agent: In glass production, it acts as a fining agent to remove microscopic bubbles and as a decolorant to neutralize the greenish tint caused by iron impurities, thereby improving optical clarity. atamanchemicals.comdiscoveryalert.com.auld-cz.comdigitalfire.com

Performance Enhancement: The addition of antimony compounds can improve the impact and heat resistance of glass. ld-cz.com In glass-ceramics, it helps in adjusting the thermal expansion coefficient. ld-cz.com

Pigment Technology Diantimony trioxide is also utilized in the field of pigments. It is used as a white pigment in paints and can be a component in the synthesis of other pigments, such as yellow pigments. atamanchemicals.comamspec.netmade-in-china.com When combined with lead in a glaze, it can precipitate yellow lead antimonate, also known as Naples yellow. digitalfire.com

Emerging Electronic and Energy Applications The unique properties of antimony and its oxides are being harnessed in cutting-edge technology:

Semiconductors: Antimony is used as a dopant in specialized semiconductor materials for applications like infrared detectors. discoveryalert.com.au

Solar Technology: Research is exploring antimony-based perovskites for next-generation solar panels, which could improve efficiency and durability. discoveryalert.com.au

Energy Storage: Antimony tin oxide (ATO) nanoparticles have applications in energy storage devices and as transparent electrodes due to their unique electrical and conductive properties. nanografi.com

| Field | Function of Diantimony Trioxide | Specific Application | Reference |

|---|---|---|---|

| Glass Manufacturing | Fining Agent/Decolorant | Removes bubbles and neutralizes green hue in optical glass. discoveryalert.com.auld-cz.com | discoveryalert.com.auld-cz.com |

| Ceramics/Enamels | Opacifier | Increases whiteness and hiding power of glazes. wikipedia.orgatamanchemicals.comld-cz.com | wikipedia.orgatamanchemicals.comld-cz.com |

| Pigment Industry | White Pigment | Used as a white pigment in paints. atamanchemicals.commade-in-china.com | atamanchemicals.commade-in-china.com |

| Electronics | Flame Retardant Synergist | Protects circuitry in computers, TVs, and mobile devices. discoveryalert.com.augsdchemical.com | discoveryalert.com.augsdchemical.com |

| Energy | Component in Advanced Materials | Used in antimony-based perovskites for solar cells and in antimony tin oxide for energy storage. discoveryalert.com.aunanografi.com | discoveryalert.com.aunanografi.com |

Eigenschaften

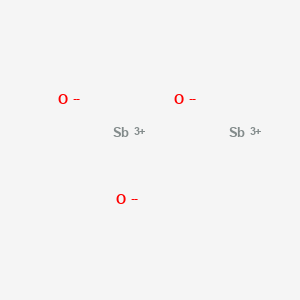

IUPAC Name |

antimony(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Sb/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPGOEFPKIHBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Sb+3].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals | |

| Record name | Antimony oxide (Sb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1309-64-4, 1327-33-9, 12412-52-1 | |

| Record name | Antimony trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senarmontite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012412521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony oxide (Sb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMONY TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P217481X5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for Diantimony Trioxide Nanostructures and Thin Films

Solution-Phase Approaches for Diantimony (B1203571) Trioxide Fabrication

Solution-phase methods offer versatile and controllable routes to produce diantimony trioxide (Sb₂O₃) with diverse morphologies and properties. These techniques are generally characterized by their operation at relatively low temperatures and pressures, allowing for precise manipulation of reaction parameters to tailor the final product.

Hydrothermal and Solvothermal Synthesis Protocols

Hydrothermal and solvothermal syntheses are widely employed for the crystallization of materials from solutions at elevated temperatures and pressures. In these methods, the precursor materials are sealed in an autoclave with a solvent (water for hydrothermal, and a non-aqueous solvent for solvothermal) and heated. The temperature and pressure facilitate the dissolution and recrystallization of the starting materials into desired nanostructures.

The morphology and crystalline phase of the resulting diantimony trioxide are highly dependent on the reaction conditions. For instance, the pH of the reaction mixture and the composition of the solvent can be tuned to selectively produce cubic (senarmontite) or orthorhombic (valentinite) phases of Sb₂O₃. iaea.org Researchers have successfully synthesized various Sb₂O₃ nanostructures, including nanorods, nanosheets, nanobelts, and flower-like assemblies, by adjusting parameters such as precursor concentration, solvent type, surfactant addition, and temperature. researchgate.net

A typical solvothermal process might involve dissolving an antimony precursor like antimony trichloride (B1173362) (SbCl₃) in a solvent such as ethanol. mdpi.com The solution is then placed in a Teflon-lined stainless steel autoclave and heated for a specific duration. For example, spherical Sb₂O₃ nanoparticles with an average size of approximately 20.89 nm have been fabricated via a solvothermal process where SbCl₃ was dissolved in ethanol, with ammonium (B1175870) hydroxide (B78521) added to adjust the pH, and then heated in an autoclave. mdpi.com Another study reported the synthesis of Sb₂O₃ nanocrystals by heating a mixture of SbCl₃ and urea (B33335) under solvothermal conditions, which yielded belt-like microstructures. researchgate.net

The use of different solvents in solvothermal synthesis has a significant impact on the microstructure of the prepared diantimony trioxide. researchgate.net For example, one study demonstrated the preparation of both cubic (c-Sb₂O₃) and orthorhombic (o-Sb₂O₃) phases by varying the solvent composition; c-Sb₂O₃ was prepared using ethylene (B1197577) glycol and sodium hydroxide, while o-Sb₂O₃ was formed with toluene (B28343) and sodium hydroxide. researchgate.net

Interactive Data Table: Hydrothermal/Solvothermal Synthesis of Diantimony Trioxide

| Precursor(s) | Solvent(s) | Temperature (°C) | Time (h) | Resulting Morphology/Phase | Reference |

| Antimony Trichloride (SbCl₃), Urea | Not Specified | Not Specified | Not Specified | Belt-like microstructures, rods | researchgate.net |

| Antimony Trichloride (SbCl₃), Ammonium Hydroxide | Ethanol | 120-160 | 10 | Spherical nanoparticles (alpha phase) | mdpi.com |

| Antimony Trichloride (SbCl₃), Sodium Hydroxide | Ethylene Glycol | Not Specified | Not Specified | Cubic Sb₂O₃ (c-Sb₂O₃) | researchgate.net |

| Antimony Trichloride (SbCl₃), Sodium Hydroxide | Toluene | Not Specified | Not Specified | Orthorhombic Sb₂O₃ (o-Sb₂O₃) | researchgate.net |

| Antimony Trichloride (SbCl₃), Ammonia (B1221849) | Water | 120-180 | 12 | Nanorods | researchgate.net |

| Antimony powder, Polyvinylpyrrolidone (B124986) | Ethylenediamine (B42938), Water | 60 (stirring), then room temp | 72 | Single-crystalline nanobelts (orthorhombic) | d-nb.info |

Wet Chemical Precipitation and Controlled Hydrolysis Techniques

Wet chemical precipitation is a straightforward and scalable method for synthesizing diantimony trioxide. This technique typically involves the reaction of an antimony salt solution with a precipitating agent, often a base, leading to the formation of an insoluble antimony compound that can then be converted to the oxide, sometimes through a subsequent dehydration step. Controlled hydrolysis, a related technique, involves the reaction of an antimony precursor, such as antimony trichloride (SbCl₃), with water under controlled conditions to form antimony trioxide. nih.gov

The properties of the resulting Sb₂O₃ are influenced by factors such as pH, temperature, and the concentration of reactants. For instance, a process for producing high-purity antimony trioxide involves the controlled hydrolysis of antimony trichloride. google.com In one method, an aqueous solution of antimony trichloride is contacted with an aqueous base, like ammonium hydroxide, to precipitate particulate antimony trioxide at a pH between 7.0 and 9.0 and a temperature below 40°C. google.com

The phase of the hydrolysates can also be influenced by the presence of other ions. For example, in the hydrolysis of SbCl₃, the phase can transform from Sb₄O₅Cl₂ to Sb₈O₈(OH)₆·xCl₂ depending on the hydrolysis ratio and temperature. researchgate.net Another approach involves the hydrolysis of antimony trichloride to generate antimonous acid, which is then dehydrated to yield antimony trioxide. google.com

Green Synthesis Strategies Utilizing Biological Extracts

Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing nanoparticles. This approach utilizes biological entities like plant extracts, bacteria, or fungi as reducing and capping agents, eliminating the need for toxic chemicals and harsh reaction conditions. nih.govresearchgate.net Plant extracts, rich in phytochemicals such as flavonoids, alkaloids, and polyphenols, can effectively reduce metal ions and stabilize the resulting nanoparticles. mdpi.com

A notable example is the synthesis of ultra-fine antimony trioxide nanocubes using the tuber extract of Dioscorea alata. nih.govnih.gov In this method, antimony trichloride is used as the precursor, and the plant extract acts as both a reducing and capping agent. researchgate.netnih.gov The process involves adding the extract to an ethanolic solution of antimony trichloride and then autoclaving the mixture. researchgate.net This green route has been shown to produce pure Sb₂O₃ nanoparticles with a cube-like morphology. nih.gov The use of plant extracts offers several advantages, including simplicity, reduced cost, and the avoidance of high temperatures and pressures associated with conventional methods. nih.gov

Interactive Data Table: Green Synthesis of Diantimony Trioxide

| Precursor | Biological Extract | Morphology | Average Size | Reference |

| Antimony Trichloride (SbCl₃) | Dioscorea alata tuber extract | Cube-like | 346.4 nm | nih.gov |

Electrodeposition and Electrochemical Synthesis Routes

Electrochemical methods provide a direct route to synthesize diantimony trioxide films and particles. These techniques involve the use of an electrochemical cell where an antimony anode is oxidized to form antimony trioxide. The process parameters, such as current density, electrolyte composition, pH, and temperature, can be precisely controlled to influence the properties of the product. cecri.res.inacs.org

In a typical setup, an antimony anode and a stainless steel cathode are used. cecri.res.inacs.org The application of a current leads to the anodic dissolution of antimony and the formation of antimony trioxide. Studies have shown that a maximum current efficiency of 99.2% can be achieved with this method. cecri.res.inacs.org The choice of electrolyte and cathode material can affect the current efficiency. For example, stainless steel, graphite (B72142), and antimony have been shown to be effective cathode materials. cecri.res.in

While literature on the direct electrochemical preparation of Sb₂O₃ powder is somewhat limited, related research has investigated the growth and reduction of anodic antimony trioxide films on antimony electrodes in various solutions. acs.org Antimony trioxide thin films have also been synthesized via a facile drop-casting method for use as electrocatalysts. rsc.org

Vapor-Phase and High-Temperature Diantimony Trioxide Production

Vapor-phase deposition techniques are primarily used for fabricating high-quality thin films of diantimony trioxide, which are essential for various electronic and optical applications. These methods involve the vaporization of a source material in a vacuum, which then condenses onto a substrate to form a thin film.

Thermal Vacuum Evaporation and Thin Film Deposition

Thermal vacuum evaporation is a physical vapor deposition (PVD) technique widely used for producing diantimony trioxide thin films. nipne.ronipne.royoutube.com The process involves heating polycrystalline Sb₂O₃ powder in a crucible within a high-vacuum chamber. nipne.roinoe.ro The evaporated material travels through the vacuum and deposits onto a substrate, which can be held at a specific temperature to influence the film's properties. nipne.ro

The structural and optical properties of the deposited films are highly dependent on the deposition parameters, such as substrate temperature and deposition rate. nipne.ro For instance, increasing the substrate temperature during deposition can lead to improved crystallinity and an increase in the grain size of the Sb₂O₃ thin films. nipne.ro Films deposited by this method are generally adherent, smooth, and have a polycrystalline cubic structure. nipne.ro The optical band gap of these films has also been observed to increase with higher substrate temperatures. nipne.ro

The thickness of the film can be controlled by the deposition time and monitored in real-time using techniques like a crystal sensor. youtube.com Post-deposition annealing in a vacuum can further modify the film's properties, such as its crystallinity. researchgate.net Thermal evaporation is advantageous due to its simplicity, cost-effectiveness, and ability to produce uniform coatings. aemdeposition.com Other related PVD techniques for Sb₂O₃ thin film deposition include sputtering and pulsed laser deposition (PLD). aemdeposition.comnih.govrdd.edu.iq

Interactive Data Table: Thermal Vacuum Evaporation of Diantimony Trioxide Thin Films

| Substrate Temperature | Film Thickness | Grain Size | Optical Band Gap (eV) | Reference |

| 293 K (20 °C) | 0.25 µm | 21 nm | 3.74 | nipne.ro |

| 553 K (280 °C) | 0.25 µm | 48 nm | 3.87 | nipne.ro |

| Room Temperature | 0.34 µm | 7.11 nm (as-deposited) | Not Specified | nipne.ro |

| Annealed | 0.34 µm | 17.29 nm (after annealing) | Not Specified | nipne.ro |

| 20 °C | 0.8 µm | Not Specified | 2.75 (indirect) | inoe.ro |

| 200 °C | 0.8 µm | Not Specified | 2.85 (indirect) | inoe.ro |

| 25 °C (as-deposited) | Not Specified | Not Specified | Not Specified | researchgate.net |

| 250 °C (annealed) | Not Specified | Not Specified | Not Specified | researchgate.net |

Controlled Thermal Oxidation and Plasma Arc Processes

Controlled thermal oxidation and plasma arc processes represent two robust physical methods for the synthesis of diantimony trioxide nanostructures. These techniques rely on the transformation of antimony precursors into oxides under specific energetic conditions.

Controlled Thermal Oxidation is a method where pure antimony is heated in a controlled atmosphere to produce oxide nanostructures. In a typical setup, antimony granules are placed in a tube furnace under a constant flow of air at atmospheric pressure. researchgate.net The temperature is maintained below the melting point of antimony (630°C) but often above the melting point of certain antimony oxides. researchgate.net This process leads to the formation of Sb₂O₃ nanoparticles that are carried downstream by the gas flow and collected on various substrates like silicon wafers, glass, or aluminum foil. researchgate.net The resulting nanoparticles typically range in size from 10 to 200 nm and can exhibit various crystalline shapes, including triangles, hexagons, and rectangles. researchgate.net X-ray diffraction (XRD) analysis confirms the product as Sb₂O₃ with a face-centered cubic structure, often showing strong growth textures. researchgate.net

Plasma Arc Processes offer a high-energy route to synthesize metal oxide nanoparticles. uobaghdad.edu.iqsemanticscholar.org In this method, a plasma, which is a highly ionized gas, is generated by applying a high current between two electrodes. mpg.de For the synthesis of oxide nanoparticles, a two-stage process is often employed. Initially, metal nanoparticles are synthesized from a precursor material, which can be a composite of graphite and pure metal, that is vaporized in the plasma. acs.org These metal nanoparticles are then annealed in an oxygen-rich atmosphere to form the desired metal oxide. acs.org The plasma arc technique is advantageous for its ability to produce complex nanophase structures in bulk quantities. uobaghdad.edu.iq However, challenges include achieving a narrow particle size distribution and controlling the uniformity of coatings if encapsulation is desired. acs.org The characteristics of the resulting nanoparticles, such as size and shape, can be influenced by controlling plasma parameters like gas type, pressure, and temperature. uobaghdad.edu.iq

Precision Morphological Control in Diantimony Trioxide Synthesis

The functionality of diantimony trioxide nanomaterials is intrinsically linked to their morphology. Therefore, significant research has been dedicated to developing synthesis strategies that allow for precise control over the shape and architecture of the resulting nanostructures, from zero-dimensional nanoparticles to three-dimensional assemblies.

The synthesis of diantimony trioxide nanoparticles and nanocrystals with specific shapes and sizes has been achieved through various wet-chemical methods, most notably hydrothermal and solvothermal techniques. These approaches offer excellent control over the nucleation and growth processes by adjusting reaction parameters such as pH, temperature, solvent, and the use of surfactants or capping agents.

Hydrothermal and Solvothermal Synthesis: These are the most prevalent methods for producing crystalline Sb₂O₃ nanostructures. researchgate.netsemanticscholar.orgatlas-publishing.org In a typical solvothermal process, an antimony precursor like antimony trichloride (SbCl₃) is dissolved in a solvent, such as ethanol. semanticscholar.org A reagent, for instance, ammonium hydroxide, is added to adjust the pH, and the mixture is heated in a sealed autoclave. semanticscholar.org The temperature and duration of the reaction are critical parameters that influence the final product. semanticscholar.org By carefully controlling these conditions, researchers can selectively synthesize different polymorphs of Sb₂O₃, such as cubic senarmontite and orthorhombic valentinite. researchgate.netatlas-publishing.org For example, the choice of solvent composition, like ethylene glycol versus toluene, can direct the formation towards a specific crystal phase. researchgate.netatlas-publishing.org

The morphology of the resulting nanocrystals can be precisely controlled. Spherical nanoparticles have been fabricated using a solvothermal process with SbCl₃ in ethanol. semanticscholar.org By employing a surfactant-assisted solvothermal approach, where cetyltrimethylammonium bromide (CTAB) is used, the shape of the Sb₂O₃ nanomaterials can be tuned by varying the concentrations of the reactants and the surfactant. uobaghdad.edu.iq This level of control allows for the creation of not just nanoparticles but also more complex one-dimensional structures.

Below is an interactive data table summarizing the synthesis of Sb₂O₃ nanoparticles via a solvothermal process.

| Precursor | Solvent | pH Adjusting Agent | Temperature (°C) | Time (h) | Resulting Morphology |

| SbCl₃ | Ethanol | NH₄OH | 120-160 | 10 | Spherical Nanoparticles |

This table is based on data from a study on the fabrication of Sb₂O₃ nanoparticles via the solvothermal process. semanticscholar.org

The synthesis of one-dimensional (1D) diantimony trioxide nanostructures, such as nanowires, nanorods, nanobelts, and nanotubes, has been a significant area of research due to their unique properties and potential for use in nanodevices. acs.org

Various methods have been developed to achieve these 1D architectures. A simple solution-phase route involves the direct air oxidation of bulk antimony metal in a mixed solution of ethylenediamine (EDA) and deionized water (DIW). nih.gov This method can produce uniform, single-crystalline orthorhombic Sb₂O₃ nanowires with rectangular cross-sections, typically hundreds of micrometers in length, 80-100 nm in width, and 60-80 nm in thickness. nih.gov

A surfactant-assisted solvothermal process has also been demonstrated to be highly effective for shape-controlled synthesis. uobaghdad.edu.iq By adjusting the concentration of SbCl₃ and the surfactant CTAB, it is possible to selectively grow nanorods, needle-like fibers, nanobelts, and even nanotubes. uobaghdad.edu.iq For instance, at low CTAB concentrations, nanoparticles are favored, while increasing the concentration leads to the formation of nanowires and then nanoribbons. mpg.de This method highlights the critical role of surfactants in directing the growth of specific morphologies.

Furthermore, single-crystalline Sb₂O₃ nanobelts with unique elliptical cross-sections have been synthesized through the oxidation of antimony powder in a solution containing polyvinylpyrrolidone (PVP) and ethylenediamine. acs.org These nanobelts can self-assemble into three-dimensional flower-like nanostructures. acs.org The formation of nanotubes has been proposed to occur through a rolling mechanism of quasi-lamellar Sb₂O₃ structures under solvothermal conditions. uobaghdad.edu.iqntu.edu.sg

The table below details the controlled synthesis of various 1D Sb₂O₃ nanostructures using a surfactant-assisted method.

| SbCl₃ Concentration (mol) | CTAB Concentration (mmol) | Resulting 1D Nanostructure |

| Varies | < 0.15 | Nanoparticles |

| Varies | 0.15–2.0 | Nanowires |

| 0.04 | 0.008 | Nanobelts |

| Varies | > 2.0 | Nanoribbons |

This table is based on findings from studies on the shape-controlled synthesis of 1D Sb₂O₃ nanomaterials. uobaghdad.edu.iqmpg.de

The deposition of high-quality diantimony trioxide thin films is essential for their application in electronics and optoelectronics. nih.gov A variety of physical and chemical deposition techniques have been employed, each with specific advantages for controlling film properties like thickness, crystallinity, and surface morphology.

Physical Vapor Deposition (PVD) Techniques:

Thermal Evaporation: This method involves heating polycrystalline Sb₂O₃ powder in a vacuum chamber, causing it to evaporate and deposit onto a substrate. nipne.ro The substrate temperature is a critical parameter, influencing the crystallinity and grain size of the film; higher temperatures generally lead to improved crystallinity and larger grain sizes, ranging from 21 nm to 48 nm for temperatures between 293 K and 553 K. nipne.ro

Pulsed Laser Deposition (PLD): In PLD, a high-power laser is used to ablate a target material (e.g., a composite of Sb₂O₃ and ZnO), creating a plasma plume that deposits a thin film on a substrate. uobaghdad.edu.iqsemanticscholar.org This technique allows for the fabrication of composite thin films and heterojunctions. uobaghdad.edu.iq For instance, Sb₂O₃ thin films have been fabricated using PLD for applications in solar cells. uobaghdad.edu.iq

Sputtering: RF magnetron sputtering is another common PVD technique where a target is bombarded with energetic ions from a plasma, causing atoms to be ejected and deposited onto a substrate. ntu.edu.sgmdpi.comyoutube.com This method is widely used in industry for depositing thin films and allows for control over film thickness with sub-nanometer accuracy. mdpi.com

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD):

Chemical Vapor Deposition (CVD): This technique involves the reaction of volatile precursor gases on a substrate surface to form a solid film. Thermal CVD has been used to grow Sb₂O₃ nanobelts. researchgate.net Aerosol-assisted CVD (AACVD) is a variation that uses an aerosol of a precursor solution, negating the need for highly volatile precursors. rsc.org

Atomic Layer Deposition (ALD): ALD is a powerful technique that allows for precise, self-limiting, layer-by-layer growth, resulting in highly conformal and uniform films. researchgate.netmpg.deacs.org For Sb₂O₃ and Sb₂O₅ deposition, precursors like tris(dimethylamido)antimony can be used with an oxygen source such as ozone or hydrogen peroxide. mpg.denih.gov ALD can produce smooth, amorphous, or crystalline films at relatively low temperatures, making it suitable for coating complex, high-aspect-ratio nanostructures. mpg.deacs.org Growth rates are typically in the range of 1.85 Å/cycle. mpg.deacs.org

Solution-Based Methods:

Sol-Gel: This technique involves the creation of a 'sol' (a colloidal solution) that undergoes a transition to a 'gel' phase. Thin films can be deposited by spin-coating the sol onto a substrate, followed by baking and annealing. scispace.comscientific.net This method has been used to prepare antimony-doped tin oxide (ATO) thin films, demonstrating a low-cost route to transparent conductive oxides. scispace.com

Chemical Bath Deposition (CBD): This is a simple and economical method where a substrate is immersed in a solution containing the precursors, and the film deposits directly onto the substrate. Amorphous and very thin (~10 nm) Sb₂Oₓ films have been successfully prepared using CBD for use in perovskite solar cells. acs.org

The table below summarizes various deposition techniques for diantimony trioxide thin films and their key characteristics.

| Deposition Technique | Precursors/Target | Key Process Parameters | Film Characteristics |

| Thermal Evaporation | Sb₂O₃ Powder | Vacuum Pressure (5x10⁻⁵ Torr), Substrate Temperature (293-553 K) | Polycrystalline, cubic structure; grain size increases with temperature. nipne.ro |

| Pulsed Laser Deposition (PLD) | Sb₂O₃-based composite target | Laser Fluence, Substrate Temperature, Ambient Gas | Can produce p-type or n-type films depending on dopants. uobaghdad.edu.iqsemanticscholar.org |

| RF Sputtering | Sb₂O₃ Target | RF Power, Deposition Time, Gas Pressure | Can produce amorphous or polycrystalline films with controllable thickness. ntu.edu.sgmdpi.com |

| Chemical Vapor Deposition (CVD) | Volatile Sb precursors | Temperature, Pressure | Can produce nanostructures like nanobelts. researchgate.net |

| Atomic Layer Deposition (ALD) | Sb(NMe₂)₃, O₃/H₂S | Temperature (120-270 °C), Pulse/Purge Times | Highly conformal, smooth, amorphous films with precise thickness control. mpg.deacs.org |

| Sol-Gel (Spin Coating) | Tin(II) chloride, Antimony(III) chloride | Annealing Temperature (350-650 °C), Doping Concentration | Can produce transparent conductive oxide films. scispace.com |

| Chemical Bath Deposition (CBD) | Antimony precursors in solution | Bath Temperature, Deposition Time | Produces very thin (~10 nm), amorphous, conformal films. acs.org |

Crystallographic and Structural Characterization of Diantimony Trioxide

Polymorphism and Phase Transitions in Diantimony (B1203571) Trioxide

The structural form of diantimony trioxide is dependent on temperature. wikipedia.org The cubic polymorph, senarmontite, is the stable form at lower temperatures, while the orthorhombic polymorph, valentinite, is the more stable form at elevated temperatures. wikipedia.orgresearchgate.net A mixed arsenic-antimony oxide, stibioclaudetite, also occurs naturally but is very rare. wikipedia.org

Senarmontite possesses a cubic crystal structure. wikipedia.orghandbookofmineralogy.org Its structure is composed of discrete molecular units of Sb₄O₆. wikipedia.org These molecules form a bicyclic cage structure, analogous to the phosphorus(III) oxide molecule. wikipedia.org This cage-like structure is retained in the solid state. wikipedia.org The antimony atoms are in a 3-coordinate geometry, each bonded to three oxygen atoms, while each oxygen atom is bonded to two antimony atoms in a bent geometry. materialsproject.org All Sb-O bond lengths within the Sb₄O₆ molecule are equivalent, measuring approximately 1.98 Å (197.7 pm). wikipedia.orgmaterialsproject.org The O-Sb-O bond angle is 95.6°. wikipedia.org In nature, senarmontite commonly forms octahedral crystals, which can be modified by dodecahedral and cubic forms. handbookofmineralogy.orggemrockauctions.com It can also be found in granular masses or crusts. handbookofmineralogy.orggemrockauctions.com

The transformation between the two polymorphs of diantimony trioxide is a temperature-dependent process. The cubic α-form, senarmontite, is the predominant and more stable phase at temperatures below 570-606 °C. wikipedia.orgresearchgate.net Above this temperature range, the orthorhombic β-form, valentinite, becomes the more stable structure. wikipedia.orgresearchgate.net Although valentinite is metastable below 570 °C, it is sufficiently stable to exist as a naturally occurring mineral. nih.gov The transformation from the orthorhombic valentinite to the cubic senarmontite has also been the subject of kinetic and mechanistic studies. mindat.org

Advanced Crystallographic Parameter Determination and Microstructural Analysis

Detailed crystallographic studies have refined the structural parameters for both polymorphs of diantimony trioxide, providing precise data on their unit cells and atomic arrangements.

The crystallographic parameters for senarmontite and valentinite have been determined through X-ray diffraction studies. Senarmontite belongs to the cubic crystal system, with the space group Fd-3m. handbookofmineralogy.orgmindat.org Valentinite is part of the orthorhombic crystal system, with the space group Pccn. wikipedia.orgmindat.org The refined lattice constants and unit cell data are summarized in the table below.

| Property | Senarmontite (Cubic Phase) | Valentinite (Orthorhombic Phase) |

| Crystal System | Cubic handbookofmineralogy.orgmindat.org | Orthorhombic wikipedia.orgmindat.org |

| Space Group | Fd-3m handbookofmineralogy.orgmindat.org | Pccn wikipedia.orgmindat.org |

| Lattice Constant (a) | 11.1519 Å handbookofmineralogy.orgmindat.org | 4.91 Å wikipedia.orgmindat.org |

| Lattice Constant (b) | 11.1519 Å handbookofmineralogy.orgmindat.org | 12.46 Å wikipedia.orgmindat.org |

| Lattice Constant (c) | 11.1519 Å handbookofmineralogy.orgmindat.org | 5.42 Å wikipedia.orgmindat.org |

| Unit Cell Volume | 1386.90 ų mindat.org | 331.59 ų mindat.org |

Note: The data presented is based on published crystallographic refinements. Minor variations may exist in different literature sources.

The distinct underlying crystal structures of senarmontite and valentinite directly influence their macroscopic crystal habits and growth patterns.

Senarmontite : This cubic polymorph most commonly grows as distinct octahedral crystals. handbookofmineralogy.org These crystals can be found individually or in clusters and are sometimes modified by cube and dodecahedron faces. handbookofmineralogy.orggemrockauctions.com Senarmontite also occurs as granular masses or as crusts on other minerals. handbookofmineralogy.org

Valentinite : The polymeric chain structure of this orthorhombic polymorph leads to a different morphology. It typically forms as prismatic crystals that can be flattened. wikipedia.orgarizona.edu These crystals frequently aggregate into radiating, fan-shaped, or stellate clusters. wikipedia.orgmindat.orgarizona.edu A fibrous habit is also common. wikipedia.org This tendency to form elongated or radiating structures is a direct consequence of the linear, chain-like arrangement of its Sb-O atoms. arizona.edu

Defect Chemistry and Impurity Incorporation Studies in Diantimony Trioxide

The performance of diantimony trioxide in various applications is intrinsically linked to its defect chemistry, including the presence of native defects like oxygen vacancies and the incorporation of foreign atoms as dopants.

Oxygen vacancies are common intrinsic defects in metal oxides that can significantly influence their physicochemical properties. researchgate.net In diantimony trioxide (Sb₂O₃), these defects can create localized electronic states within the bandgap, affecting the material's electronic and catalytic behavior. aip.org The formation of oxygen vacancies involves the removal of an oxygen ion from the lattice, leaving behind two electrons that can populate these new defect states. aip.org

Characterizing these vacancies is often challenging due to their elusive nature and typically low concentrations. aip.org However, their presence can be inferred through advanced analytical techniques. For instance, studies on the orthorhombic phase of Sb₂O₃ have shown a break in Raman spectroscopy selection rules, an effect that has been associated with intrinsic defects in the crystal structure, such as oxygen vacancies. proceedings.science

Stoichiometric deviations in antimony oxides can also occur, particularly under thermal stress. When heated in an air atmosphere, cubic α-Sb₂O₃ can oxidize to form antimony tetroxide (Sb₂O₄) at temperatures around 500°C. researchgate.net This transformation represents a significant deviation from the initial Sb₂O₃ stoichiometry, altering the material's phase and properties.

| Defect/Deviation Type | Description | Method of Observation/Inference | Observed Effect | Source(s) |

|---|---|---|---|---|

| Oxygen Vacancies | Intrinsic point defects where an oxygen atom is missing from the lattice. | Raman Spectroscopy | A break in the selection rules for the orthorhombic phase of Sb₂O₃. | proceedings.science |

| Stoichiometric Deviation | Change in the elemental composition, such as through oxidation. | Thermal Analysis | Oxidation of Sb₂O₃ to Sb₂O₄ when heated in air. | researchgate.net |

The intentional introduction of impurities, or doping, is a key strategy for modifying the crystal structure and properties of semiconductor materials like diantimony trioxide. Doping can alter lattice parameters, influence phase stability, and create new functionalities. researchgate.netresearchgate.net

For example, doping diantimony trioxide with tin (Sn) has been shown to influence its crystalline nature. researchgate.net In studies synthesizing Sn-doped Sb₂O₃ particles, Selected Area Electron Diffraction (SAED) patterns revealed that while pure Sb₂O₃ rods were single-crystalline, the introduction of tin resulted in polycrystalline structures. researchgate.net Specifically, the SAED patterns of Sn-doped Sb₂O₃ (SnSb/R) showed a polycrystalline nature, in contrast to the single-crystalline pattern of undoped Sb₂O₃ (Sb/R) rods. researchgate.net This indicates that the incorporation of tin atoms disrupts the long-range order of the host Sb₂O₃ crystal lattice. The presence of tin is further confirmed by the appearance of an extra diffraction peak corresponding to a crystal plane of Tin oxide (SnO₂). researchgate.net

| Material | Dopant | Observed Crystal Nature | Characterization Technique | Source(s) |

|---|---|---|---|---|

| Sb₂O₃ Rods (Sb/R) | None (Pure) | Single-crystalline | SAED | researchgate.net |

| Sn-doped Sb₂O₃ Rods (SnSb/R) | Tin (Sn) | Polycrystalline | SAED | researchgate.net |

High-Resolution Structural Characterization Methodologies

A suite of high-resolution techniques is employed to elucidate the detailed structural and morphological features of diantimony trioxide, from its crystal phase to its surface topography.

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure and phase composition of diantimony trioxide. XRD analyses consistently show that Sb₂O₃ can exist in different crystalline forms, most commonly the cubic phase (senarmontite) and the orthorhombic phase (valentinite). proceedings.scienceresearchgate.net Studies on Sb₂O₃ thin films have used XRD to confirm their polycrystalline and cubic structure. nipne.ronipne.ro The diffraction patterns reveal distinct peaks corresponding to specific crystallographic planes. For instance, in cubic Sb₂O₃ thin films, peaks have been indexed to planes such as (222), (400), (420), (622), and (640). nipne.ro

Selected Area Electron Diffraction (SAED) is a complementary technique, typically performed in a transmission electron microscope, that provides crystallographic information from a localized area of the sample. wikipedia.org SAED patterns are used to confirm the crystalline nature of Sb₂O₃. Sharper rings in a SAED pattern are indicative of a polycrystalline material, as observed in Sb₂O₃ thin films. inoe.ro These patterns allow for the calculation of lattice spacings, which can be matched with standard data to identify the crystal phase. For cubic Sb₂O₃, diffraction rings in SAED patterns have been successfully indexed to planes like (222), (400), (440), and (622). inoe.ro

| Technique | (hkl) Plane | Source(s) |

|---|---|---|

| XRD | (222) | nipne.ro |

| (400) | nipne.ro | |

| (420) | nipne.ro | |

| (622) | nipne.ro | |

| (640) | nipne.ro | |

| SAED | (222) | inoe.ro |

| (400) | inoe.ro | |

| (440) | inoe.ro | |

| (622) | inoe.ro |

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are powerful tools for visualizing the morphology, size, and atomic-level structure of diantimony trioxide nanomaterials. youtube.com TEM analyses have revealed various morphologies of Sb₂O₃, including nanoparticles and nanowires, depending on the synthesis method. researchgate.netacs.org For example, Sb₂O₃ nanoparticles synthesized by a chemical reduction method were observed to be spherical with particle sizes ranging from 2 to 12 nm. researchgate.netresearchgate.net

HRTEM provides direct imaging of the crystal lattice. In HRTEM images of Sb₂O₃ nanoparticles, the measured lattice spacing can be correlated to specific crystal planes, confirming the material's crystal structure. researchgate.net A measured lattice spacing of 1.68 Å in Sb₂O₃ nanoparticles was found to correspond to the (622) plane of the cubic phase. researchgate.net Similarly, for orthorhombic Sb₂O₃ nanowires, HRTEM has resolved lattice spacings of 1.246 nm and 0.271 nm, corresponding to the (010) and (002) planes, respectively. acs.org

| Sb₂O₃ Morphology | Crystal Phase | Measured Lattice Spacing | Corresponding (hkl) Plane | Source(s) |

|---|---|---|---|---|

| Nanoparticles | Cubic | 1.68 Å (0.168 nm) | (622) | researchgate.net |

| Nanowires | Orthorhombic | 1.246 nm | (010) | acs.org |

| 0.271 nm | (002) | acs.org |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to image and quantify the surface topography and roughness of materials at the nanoscale. azooptics.comicspicorp.com For diantimony trioxide, AFM is frequently used to characterize the surface of thin films. Studies have shown that the surfaces of Sb₂O₃ films are generally smooth and free of pinholes. nipne.ronipne.ro

The surface roughness can be influenced by preparation conditions. For instance, the root mean square (RMS) roughness of Sb₂O₃ thin films deposited by thermal vacuum evaporation was found to increase after vacuum annealing. nipne.ro In one study, the RMS roughness increased from 1.69 nm for the as-deposited film to 2.45 nm after annealing at 250°C. nipne.roresearchgate.net Similarly, for Sb₂O₃ films on a SiO₂ substrate, rapid thermal annealing (RTA) at different temperatures affected the surface roughness, with the highest roughness of 0.311 nm observed after annealing at 500°C. mdpi.com This increase in roughness was consistent with XRD analysis showing larger grain sizes at that temperature. mdpi.com

| Sample Description | Condition | Root Mean Square (RMS) Roughness | Source(s) |

|---|---|---|---|

| Sb₂O₃ Thin Film | As-deposited at 25°C | 1.69 nm | nipne.roresearchgate.net |

| Annealed in vacuum at 250°C | 2.45 nm | nipne.roresearchgate.net | |

| Sb₂O₃/SiO₂ Film | As-deposited | 0.261 nm | mdpi.com |

| RTA at 400°C | 0.276 nm | mdpi.com | |

| RTA at 500°C | 0.311 nm | mdpi.com | |

| RTA at 600°C | 0.242 nm | mdpi.com |

Surface Chemistry and Interfacial Interactions of Diantimony Trioxide

Characterization of Diantimony (B1203571) Trioxide Surface Morphology

The surface morphology of diantimony trioxide (Sb₂O₃) is a critical factor influencing its physical and chemical properties. Researchers employ advanced imaging techniques to understand its surface at the nano-scale. Field emission scanning electron microscopy (FESEM), in particular, provides high-resolution images with exceptional depth, revealing intricate three-dimensional structures of Sb₂O₃ films and crystals. surfacesciencewestern.com These detailed images are crucial for understanding the material's properties and behaviors, which is vital for applications such as advanced sensors. surfacesciencewestern.com

The morphology of diantimony trioxide can be controlled and synthesized into various forms. Through methods like hydrothermal or solvothermal synthesis, Sb₂O₃ can be produced as nanorods, nanosheets, nanobelts, nanowires, and flower-like or cubic-like crystals. wiley.com The final morphology is determined by modulating experimental conditions such as the concentration of the precursor (e.g., antimony trichloride), the solvent, the surfactant used, the pH of the solution, and the synthesis temperature. wiley.com The specific shape and size of the Sb₂O₃ particles significantly impact their performance in various applications. For instance, in plastics, the particle size of Sb₂O₃ grades can be selected to control the whiteness and opacity of the final product. nih.gov The smallest particles with a narrow size range provide the highest opacity and whitest color. nih.gov

The two primary natural mineral forms of diantimony trioxide, senarmontite and valentinite, possess distinct crystal structures that influence their morphology. Senarmontite has a cubic crystal structure, while valentinite is orthorhombic. wikipedia.orgatamanchemicals.com The cubic form, senarmontite, is composed of discrete Sb₄O₆ molecules in a cage-like structure. atamanchemicals.com Above 606 °C, the more stable orthorhombic form, valentinite, consists of pairs of -Sb-O-Sb-O- chains linked by oxide bridges. atamanchemicals.com

Table 1: Techniques for Characterizing Diantimony Trioxide Surface Morphology

| Technique | Information Provided | Relevant Morphologies |

|---|---|---|

| Field Emission Scanning Electron Microscopy (FESEM) | High-resolution, high-magnification images with exceptional depth of field. surfacesciencewestern.com | Nanorods, nanosheets, nanobelts, nanowires, flower-like structures, cubic crystals. surfacesciencewestern.comwiley.com |

| X-ray Diffraction (XRD) | Crystallite phase and structure (e.g., cubic vs. orthorhombic). wiley.com | Crystalline powders and films. wiley.com |

| Transmission Electron Microscopy (TEM) | Internal structure, grain size, and morphology. researchgate.net | Nanoparticles, thin films. researchgate.net |

Strategies for Surface Modification and Functionalization to Enhance Properties

Surface modification and functionalization are key strategies to improve the inherent properties of diantimony trioxide or to impart new functionalities for specific applications. These strategies can enhance water dispersibility, biocompatibility, and stability, and allow for further chemical reactions. nih.gov

One common approach is coating the nanoparticles with a silica (B1680970) shell using sol-gel or microemulsion-based methods. nih.gov This silica coating not only improves stability and dispersibility in water but also provides a surface that can be further functionalized by attaching other molecules. nih.gov The process often involves first priming the nanoparticle surface and then allowing a silica precursor, like tetraethyl orthosilicate (B98303) (TEOS), to deposit a shell of a desired thickness. nih.gov

Another strategy involves the use of polymers to modify the surface. For example, polyvinylpyrrolidone (B124986) (PVP) can be used to coat nanorods, leading to highly dispersible materials. nih.gov It is also possible to covalently bond organic moieties to the surface of metal oxide nanoparticles. google.com This can be achieved via Si-O bonds, creating a functionalized surface that can undergo further reactions like nucleophilic substitution to attach a wide variety of organic compounds. google.com

These modifications are crucial for tailoring diantimony trioxide for advanced applications. For example, in the development of sensors, a fixed ratio of antimony metal crystals and diantimony trioxide provides key functional differences, and understanding the surface is essential for enhancing sensor performance. surfacesciencewestern.com Functionalization can also be used to create targeted systems, such as equipping nanoparticles with proteins to target specific cells for imaging or delivery purposes. google.com

Fundamental Adsorption and Desorption Processes on Diantimony Trioxide Surfaces

The surface of diantimony trioxide can participate in various adsorption and desorption processes, which are fundamental to its role in catalysis, environmental remediation, and sensing. Adsorption involves the accumulation of atoms or molecules (the adsorbate) on the surface of the material (the adsorbent). The efficiency of this process is influenced by factors such as pH, the chemical nature of the species involved, and the surface characteristics of the oxide. nih.gov

Studies on the adsorption of antimony species onto materials like iron oxyhydroxides show that the process is highly pH-dependent. nih.gov For example, the adsorption of pentavalent antimony, Sb(V), is favored at acidic pH and decreases significantly as the pH increases. nih.gov In contrast, the adsorption of trivalent antimony, Sb(III), can remain constant over a wide pH range. nih.gov At a pH higher than 7, the adsorption of Sb(III) can be greater than that of Sb(V). nih.gov

The kinetics of adsorption, or the rate at which adsorption occurs, can be described by different models. The pseudo-second-order kinetic model often provides a good fit for sorption data, suggesting that the process is controlled by chemisorption, which involves the formation of a chemical bond between the adsorbate and the surface. rsc.org The intraparticle diffusion model can also be relevant, indicating that the diffusion of the adsorbate within the pores of the adsorbent is a rate-limiting step. rsc.org

The nature of the adsorbent surface plays a significant role. A heterogeneous surface with different types of sorption sites is often best described by the Freundlich isotherm model. rsc.org Desorption is the reverse process, where adsorbed species are released from the surface. Studies have shown that desorption can be slow, indicating a strong, and in some cases, partially irreversible, bond between the antimony species and the adsorbent surface. researchgate.net

Formation and Characteristics of Diantimony Trioxide Heterojunctions

A heterojunction is an interface between two different semiconductor materials. Forming heterojunctions with diantimony trioxide is a strategy to create novel materials with enhanced electronic and optical properties, which are useful in applications like gas sensing and photocatalysis. acs.org

Diantimony trioxide itself is a semiconductor, and its band structure has been studied using theoretical calculations. acs.org It is typically an indirect band gap material, with the notable exception of the β-polymorphs of Sb₂O₃ and Sb₂O₄. acs.org The electronic properties, such as the effective masses of electrons and holes, suggest that β-Sb₂O₃ may exhibit reasonable p-type conductivity, while also possessing low electron effective masses conducive to n-type conduction. acs.org

Heterojunctions can be formed by combining diantimony trioxide with other oxides or semiconductor materials. For example, semiconductor heterojunctions have been prepared and studied based on compounds derived from Sb₂O₃, such as Sb₃Nb₃O₁₃. acs.org Another approach involves the deposition of thin films of different oxides in layers. The properties of a structure made of superimposed layers of bismuth trioxide and antimony trioxide have been investigated, where the deposition order and substrate temperature were varied to observe changes in the structural and optical characteristics of the resulting bilayer system. researchgate.net

The formation of these heterojunctions can lead to synergistic effects, improving properties like charge separation and transport, which are critical for enhancing the efficiency of photocatalysts and sensors.

Spectroscopic Probes for Surface Species Identification and Interaction Studies

Spectroscopic techniques are indispensable tools for investigating the surface of diantimony trioxide, providing detailed information about elemental composition, chemical states, and the nature of chemical bonds.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. ox.ac.uk The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 3-8 nm of the surface. ox.ac.uk

When analyzing diantimony trioxide, XPS can identify the presence of antimony and oxygen and, crucially, determine their oxidation states. nih.gov A key challenge in the XPS analysis of antimony oxides is the direct overlap of the Sb 3d₅/₂ peak with the O 1s peak. thermofisher.com To overcome this, analysis typically relies on the Sb 3d₃/₂ peak, which does not overlap with other signals. thermofisher.com The intensity and binding energy of the overlapping Sb 3d₅/₂ peak can then be determined based on the known spin-orbit splitting and intensity ratio relative to the Sb 3d₃/₂ peak. thermofisher.com Any remaining intensity at the Sb 3d₅/₂ energy can then be attributed to oxygen. thermofisher.com

Table 2: XPS Binding Energies for Antimony Species

| Species | XPS Region | Typical Binding Energy (eV) | Notes |

|---|---|---|---|

| Antimony Metal (Sb) | Sb 3d₃/₂ | ~528 | The peak shape is approximately symmetric. thermofisher.com |

| Antimony Oxide | Sb 3d₃/₂ | ~530-531 | Used for quantification due to overlap of Sb 3d₅/₂ and O 1s. thermofisher.com |

| Oxygen in Oxide | O 1s | ~530 | Overlaps with the Sb 3d₅/₂ peak. thermofisher.com |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for probing the chemical bonds within a material. spectroscopyonline.com They provide a chemical fingerprint of the substance by detecting the characteristic vibrational frequencies of its molecules and crystal lattice. covalentmetrology.commjcce.org.mk

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. spectroscopyonline.com Raman spectroscopy, on the other hand, involves scattering laser light off a molecule and analyzing the small changes in the energy of the scattered photons, which correspond to the vibrational modes of the molecule. spectroscopyonline.com These two techniques are often complementary; some vibrational modes that are strong in Raman spectra may be weak or absent in FTIR, and vice versa. spectroscopyonline.com

For diantimony trioxide, Raman spectroscopy can be used to study its phase and how it changes in different environments, such as during oxidation or reduction. acs.org For example, in situ Raman studies can distinguish between Sb₂O₃ and other oxides like Sb₂O₄. acs.org The vibrational modes observed in the spectra correspond to the stretching and bending of the Sb-O bonds within the oxide structure. The specific frequencies of these modes are sensitive to the crystal structure (e.g., cubic senarmontite vs. orthorhombic valentinite) and the local coordination environment of the antimony atoms.

Table 3: Common Vibrational Spectroscopy Techniques

| Technique | Principle | Information Gained |

|---|---|---|

| Fourier Transform Infrared (FTIR) | Measures absorption of infrared radiation at characteristic molecular vibrational frequencies. spectroscopyonline.com | Identifies functional groups and molecular structure based on bond vibrations. covalentmetrology.com |

Catalytic Applications and Reaction Mechanisms of Diantimony Trioxide

Photocatalytic Activity of Diantimony (B1203571) Trioxide Systems

Diantimony trioxide (Sb₂O₃) has garnered attention as a potential photocatalyst owing to its advantageous redox potential, cost-effectiveness, and long-term stability. mdpi.comresearchgate.net As a semiconductor, Sb₂O₃ can be activated by light to generate electron-hole pairs, initiating chemical reactions for environmental cleanup. mdpi.comnih.gov

Diantimony trioxide nanoparticles have demonstrated efficacy in the photocatalytic degradation of various organic pollutants, positioning them as a tool for environmental remediation. mdpi.comresearchgate.net Research has shown that under UV or sunlight irradiation, Sb₂O₃ can break down persistent organic compounds found in industrial wastewater. mdpi.comcabidigitallibrary.org

For instance, Sb₂O₃ nanoparticles have been successfully used to degrade dyes such as methylene (B1212753) blue (MB). mdpi.comresearchgate.net In one study, Sb₂O₃ nanoparticles achieved a 60% degradation of MB within 60 minutes. mdpi.com The mechanism involves both the adsorption of the dye onto the nanoparticle surface and its subsequent breakdown through photocatalytic processes. mdpi.com Similarly, these nanoparticles have shown a dual role in both adsorption and photocatalysis for removing MB, with a maximum photocatalytic activity of 60.2% reported. mdpi.com

Beyond dyes, Sb₂O₃-based systems have been investigated for the degradation of more complex and persistent pollutants. A notable example is the degradation of perfluorooctanoic acid (PFOA), a highly stable environmental contaminant. nih.gov While pure Sb₂O₃ has low photocatalytic activity, its combination with other materials significantly enhances its performance in breaking down such challenging compounds. nih.gov The application of photocatalysis using materials like diantimony trioxide is considered an effective method for reducing harmful organic contaminants to non-toxic levels before their release into the environment. cabidigitallibrary.orgnih.gov

| Catalyst System | Pollutant | Degradation Conditions | Degradation Efficiency | Reference(s) |

| Sb₂O₃ Nanoparticles | Methylene Blue (MB) | 60 minutes | 60% | mdpi.com |

| Sb₂O₃ Nanoparticles | Methylene Blue (MB) | - | 60.2% | mdpi.com |

| 3%-Sb₂O₃/TiO₂ | Perfluorooctanoic Acid (PFOA) | 120 minutes | 81.83% | nih.gov |

| 3% SnO₂-Sb₂O₃ | BG Dye | 180 minutes | ~90% (decolorization) | researchgate.net |

| Bi₂O₃/Sb₂S₃ | Rhodamine-B (RhB) | 120 minutes, Sunlight | 98.2% | nih.gov |

| Bi₂O₃/Sb₂S₃ | Tetracycline (TC) | 120 minutes, Sunlight | 91.5% | nih.gov |

The underlying mechanism for the photocatalytic activity of diantimony trioxide is the generation of highly reactive oxygen species (ROS). mdpi.comresearchgate.net When Sb₂O₃ is irradiated with light of sufficient energy, electrons (e⁻) in the valence band are excited to the conduction band, leaving behind positively charged holes (h⁺). mdpi.com These charge carriers migrate to the catalyst's surface and react with adsorbed water and oxygen molecules to produce ROS. mdpi.comresearchgate.net

Key ROS involved in the degradation of organic pollutants include:

Hydroxyl radicals (•OH): These are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less toxic substances. nih.govresearchgate.net

Superoxide (B77818) radicals (•O₂⁻): Formed by the reaction of conduction band electrons with molecular oxygen, these radicals are also crucial for the degradation process. nih.govnih.gov

Photogenerated holes (h⁺): These can directly oxidize organic molecules adsorbed on the catalyst surface. nih.gov

Studies have confirmed that the degradation of dyes like methylene blue is directly associated with the generation of these ROS. mdpi.comresearchgate.net Research into the photopromoted oxidative dissolution of Sb₂O₃ identified hydroxyl radicals, photogenerated holes, and superoxide radicals as the key oxidative components. nih.gov These ROS attack the chemical bonds of pollutants, leading to their decomposition into smaller molecules like CO₂ and H₂O. researchgate.net The efficiency of the photocatalytic process is largely dependent on the effective generation and utilization of these reactive species. mdpi.comresearchgate.net

To overcome the limitations of pure diantimony trioxide, such as its relatively low photocatalytic activity and rapid recombination of photogenerated electron-hole pairs, researchers have developed heterojunction structures with other semiconductors. nih.govmdpi.com Creating a heterojunction involves combining Sb₂O₃ with another material with a different band structure, which facilitates more efficient charge separation and enhances light absorption. nih.govrsc.org

Several successful heterojunction systems have been reported:

Sb₂O₃/TiO₂: Mesoporous Sb₂O₃/TiO₂ heterojunctions have shown significantly enhanced photocatalytic degradation of perfluorooctanoic acid (PFOA). nih.gov The improved performance is attributed to a reduced band gap, enhanced light adsorption, and better charge separation, leading to increased generation of superoxide radicals and holes. nih.gov

SnO₂-Sb₂O₃: A composite of tin dioxide and diantimony trioxide demonstrated remarkable photocatalytic activity for the decolorization of BG dye, achieving about 90% removal in 180 minutes under sunlight. researchgate.net

Sb₂S₃/Sb₂O₃: A Type I heterostructure formed between antimony sulfide (B99878) and diantimony trioxide showed improved photoelectrochemical performance. mdpi.com This configuration enhances the separation of electron-hole pairs, leading to a higher photocurrent density and hydrogen precipitation rate compared to Sb₂S₃ alone. mdpi.com

Bi₂O₃/Sb₂S₃: A heterojunction made of bismuth oxide and antimony sulfide has been used for the effective degradation of Rhodamine-B and Tetracycline under solar light, showcasing the benefits of broad-spectrum light absorption and efficient charge segregation. nih.gov

| Heterojunction System | Comparison | Performance Metric | Improvement | Reference(s) |

| 3%-Sb₂O₃/TiO₂ | vs. Mesoporous TiO₂ | PFOA Degradation Rate | From 55.9% to 81.83% | nih.gov |

| 3% SnO₂-Sb₂O₃ | vs. SnO₂ and Sb₂O₃ alone | BG Dye Decolorization | Higher catalytic activity | researchgate.net |

| Sb₂S₃/Sb₂O₃ | vs. Sb₂S₃ alone | Photocurrent Density | 1.40 times higher | mdpi.com |

| Sb₂S₃/Sb₂O₃ | vs. Sb₂S₃ alone | Hydrogen Precipitation Rate | 2 times higher | mdpi.com |

Electrocatalytic Properties of Diantimony Trioxide Materials

Diantimony trioxide also exhibits notable electrocatalytic properties, serving as a catalyst in various electrochemical reactions. rsc.orgacs.org Electrocatalysis combines electrochemistry with catalysis to improve the efficiency and sustainability of chemical synthesis. acs.org

One significant application is the electrocatalytic production of hydrogen peroxide (H₂O₂). rsc.org Thin films of Sb₂O₃ have been used as stable electrocatalysts for the water oxidation reaction to generate H₂O₂. rsc.org In one study, an Sb₂O₃ film demonstrated a H₂O₂ generation rate of approximately 0.26 μmol cm⁻² min⁻¹ with a faradaic efficiency of about 21.5%. rsc.org The H₂O₂ produced in situ was then able to effectively degrade organic dyes like methylene blue and rhodamine B, showcasing a dual-function environmental application. rsc.org

Furthermore, Sb₂O₃-based materials have been developed for the electrocatalytic nitrogen reduction reaction (NRR) to produce ammonia (B1221849) (NH₃), a crucial chemical for fertilizers and energy storage. acs.org Sulfur-doped Sb₂O₃ nanorods have been shown to be efficient and stable catalysts for this process, achieving a superior ammonia yield of 6.88 μg h⁻¹ cm⁻² with a Faradaic efficiency of 32.5%. acs.org Theoretical calculations revealed that the sulfur dopants tune the electronic structure of Sb₂O₃, promoting the adsorption and activation of nitrogen gas (N₂). acs.org

Antimony-doped metal oxides are also considered promising co-catalysts for platinum (Pt) in electrocatalytic oxidation reactions, as they can generate a high number of oxygen vacancies, which facilitates the oxidation of molecules like formic acid. acs.org

| Catalyst System | Reaction | Key Performance Metric | Value | Reference(s) |

| Sb₂O₃ Thin Film | H₂O₂ Production | Generation Rate | ~0.26 μmol cm⁻² min⁻¹ | rsc.org |

| Sb₂O₃ Thin Film | H₂O₂ Production | Faradaic Efficiency | ~21.5% | rsc.org |

| S-doped Sb₂O₃ Nanorods | Nitrogen Reduction (NH₃) | Ammonia Yield | 6.88 μg h⁻¹ cm⁻² | acs.org |

| S-doped Sb₂O₃ Nanorods | Nitrogen Reduction (NH₃) | Faradaic Efficiency | 32.5% | acs.org |

Role as a Synergistic Catalyst in Diverse Chemical Transformations

Diantimony trioxide is widely employed as a synergistic agent or co-catalyst, where it enhances the effectiveness of a primary catalyst or reagent in various chemical processes. sid.irresearchgate.net Although it may show little effect on its own in some applications, its presence leads to a marked improvement in performance when combined with other compounds. sid.ir

A primary industrial application of Sb₂O₃ as a synergistic catalyst is in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netnihonseiko.co.jp It is one of the most important and widely used polymerization catalysts in the manufacturing of PET from ethylene (B1197577) glycol and terephthalic acid. researchgate.netnihonseiko.co.jp The Sb₂O₃ catalyst accelerates the polycondensation reaction, allowing for the synthesis of high molecular weight PET in a shorter time compared to uncatalyzed reactions. researchgate.netresearchgate.net Studies have shown that the rate constant of the solid-state polycondensation of PET increases linearly with the Sb₂O₃ concentration up to about 100 ppm Sb. researchgate.net

Another significant role is as a synergist in flame retardant systems. sid.ir Diantimony trioxide exhibits a pronounced synergistic effect with halogen-containing compounds. sid.ir In polymers like high-impact polystyrene (HIPS), Sb₂O₃ reacts with the hydrogen halides produced during the degradation of a halogenated flame retardant. sid.ir This reaction forms antimony trihalides and antimony oxychlorides, which act as radical scavengers in the gas phase, interrupting the chain reaction of combustion. sid.ir

Investigation of Metal-Support Interactions in Diantimony Trioxide Catalysts

The interactions between a metal catalyst and its support material are critical in heterogeneous catalysis, influencing the catalyst's activity, selectivity, and stability. scirp.orgscirp.org When diantimony trioxide is used as a support, or when antimony is used as a promoter, it can induce a strong metal-support interaction (SMSI). scirp.orgacs.org This interaction can manifest through electronic, geometric, and bifunctional effects. scirp.orgscirp.org

Studies on palladium-antimony (Pd-Sb) catalysts supported on various metal oxides (such as SiO₂, γ-Al₂O₃, TiO₂, and ZrO₂) have provided insight into these interactions. scirp.orgscirp.orgresearcher.life The addition of antimony can lead to the suppression of carbon monoxide (CO) chemisorption at high reduction temperatures, a classic indicator of SMSI, where SbOₓ species are thought to partially cover the active metal sites (a geometric effect). scirp.orgscirp.org This effect is reversible, as oxidation followed by a low-temperature reduction can restore the catalyst's normal chemisorption properties. scirp.orgscirp.org

Mechanistic Elucidation of Diantimony Trioxide Catalytic Pathways

The catalytic activity of diantimony trioxide (Sb₂O₃) is rooted in its ability to function as a Lewis acid and to participate in synergistic radical-scavenging cycles. The elucidation of its catalytic pathways is crucial for optimizing industrial processes, such as polyesterification and flame retardancy. Mechanistic studies, combining kinetic analysis, computational modeling, and spectroscopic techniques, have provided significant insights into the reaction coordinates and intermediate species involved.

In polymerization reactions, particularly the synthesis of polyesters like polyethylene terephthalate (PET), diantimony trioxide's primary role is that of a Lewis acid catalyst. nih.gov The antimony center, with its vacant orbitals, can accept electron pairs, thereby activating the substrates. The generally accepted mechanism involves the coordination of the antimony atom to the carbonyl oxygen of the ester or carboxylic acid monomer. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of an alcohol or another monomer unit. iafss.org

The catalytic cycle in polyesterification can be described as follows:

Catalyst Activation: Diantimony trioxide, often in the presence of a glycol, is converted to a more soluble and active catalytic species, such as an antimony glycolate.

Coordination: The active antimony species coordinates with the carbonyl oxygen of the terephthalate monomer.

Nucleophilic Attack: The hydroxyl group of a monomer or growing polymer chain attacks the activated carbonyl carbon.